Cas no 887218-70-4 (8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-phenyl-2H-chromen-2-one)

8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-phenyl-2H-chromen-2-one Chemical and Physical Properties
Names and Identifiers
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- 8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-phenyl-2H-chromen-2-one
- 8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-phenyl-2H-chromen-2-one
- 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one
- SR-01000017934
- SR-01000017934-1
- AKOS002049707
- 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenylchromen-2-one
- 887218-70-4
- F1862-0779
-
- Inchi: 1S/C22H24N2O3/c1-2-23-10-12-24(13-11-23)15-19-20(25)9-8-17-14-18(22(26)27-21(17)19)16-6-4-3-5-7-16/h3-9,14,25H,2,10-13,15H2,1H3
- InChI Key: QKGMGCRCUCDQFF-UHFFFAOYSA-N
- SMILES: O1C(C(C2C=CC=CC=2)=CC2=CC=C(C(=C12)CN1CCN(CC)CC1)O)=O
Computed Properties
- Exact Mass: 364.17869263g/mol
- Monoisotopic Mass: 364.17869263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 550
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 53Ų
8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-phenyl-2H-chromen-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1862-0779-2μmol |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one |
887218-70-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1862-0779-2mg |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one |
887218-70-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1862-0779-40mg |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one |
887218-70-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1862-0779-1mg |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one |
887218-70-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1862-0779-15mg |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one |
887218-70-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1862-0779-5mg |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one |
887218-70-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1862-0779-50mg |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one |
887218-70-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1862-0779-5μmol |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one |
887218-70-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1862-0779-30mg |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one |
887218-70-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1862-0779-4mg |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one |
887218-70-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-phenyl-2H-chromen-2-one Related Literature
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1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Additional information on 8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-phenyl-2H-chromen-2-one
Professional Introduction to Compound with CAS No. 887218-70-4 and Product Name: 8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-phenyl-2H-chromen-2-one
The compound with the CAS number 887218-70-4 and the product name 8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-phenyl-2H-chromen-2-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, belonging to the chromenone class, has garnered attention due to its structural complexity and potential biological activities. The presence of both an ethylpiperazine moiety and a hydroxy group on the chromenone core suggests multifaceted interactions with biological targets, making it a promising candidate for further investigation.
Chromenones are a class of heterocyclic compounds that have been extensively studied for their pharmacological properties. The 7-hydroxy and 3-phenyl substituents in this compound contribute to its unique chemical profile, which may influence its solubility, stability, and bioavailability. These features are critical in drug design, as they can significantly impact the compound's efficacy and safety profile. Recent studies have highlighted the importance of chromenones in developing novel therapeutic agents, particularly in the treatment of inflammatory and neurodegenerative diseases.
The 4-ethylpiperazin-1-yl group is another key feature of this compound, which is known for its ability to enhance binding affinity to certain biological receptors. Piperazine derivatives are widely used in pharmaceuticals due to their ability to modulate neurotransmitter systems. In particular, the ethylpiperazine moiety can influence the compound's interaction with serotonin receptors, which are implicated in various neurological disorders. This makes 8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-phenyl-2H-chromen-2-one a potentially valuable scaffold for developing drugs targeting conditions such as depression, anxiety, and cognitive disorders.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions. By leveraging techniques such as molecular docking and virtual screening, researchers can identify potential binding sites and assess the compound's affinity for target proteins. These computational methods have been instrumental in optimizing drug candidates like 8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-phenyl-2H-chromen-2-one, allowing for rapid identification of analogs with improved pharmacokinetic properties.
In vitro studies have begun to explore the biological activity of this compound. Preliminary results suggest that it may exhibit anti-inflammatory properties by modulating key signaling pathways involved in immune responses. The hydroxy group on the chromenone ring is particularly noteworthy, as it can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity. Additionally, the phenyl ring may contribute to hydrophobic interactions, further stabilizing the compound's binding to its target receptors.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as flow chemistry and catalytic processes, have been employed to streamline production while maintaining high quality standards. These methods not only improve efficiency but also reduce waste, aligning with modern green chemistry principles.
Future research directions include exploring the compound's potential in clinical trials. Given its structural features and preliminary biological activity, it may serve as a lead compound for developing new therapies targeting neurological and inflammatory diseases. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients.
The development of novel drug candidates is a complex process that requires interdisciplinary collaboration. Chemists play a crucial role in designing molecules with optimal pharmacological properties, while biologists provide insights into their mechanisms of action. Computational scientists contribute by predicting interactions at a molecular level, enabling faster screening of potential candidates.
In conclusion, 8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-phenyl-2H-chromen-2-one represents a promising therapeutic agent with significant potential in addressing various medical conditions. Its unique structural features and preliminary biological activity make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in shaping the future of medicine.
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